Trilostane-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

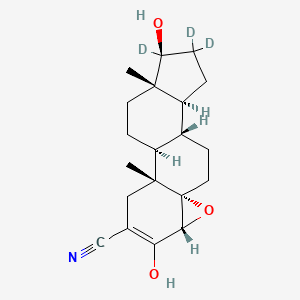

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-14,14,15-trideuterio-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

InChI |

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i4D2,15D |

InChI Key |

KVJXBPDAXMEYOA-HTOIPYNASA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Trilostane-d3 and its chemical structure

An In-Depth Technical Guide to Trilostane-d3

Introduction

This compound is the deuterium-labeled analogue of Trilostane, a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] In the fields of pharmaceutical research and drug development, deuterated compounds like this compound serve as critical internal standards for quantitative bioanalysis.[2] The near-identical physicochemical properties to the parent drug, combined with a distinct mass difference, make them ideal for use in isotope dilution mass spectrometry, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This approach ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.[3]

The parent compound, Trilostane, is a synthetic steroid analogue that functions by reversibly blocking a key enzyme in the steroidogenesis pathway. This inhibition effectively reduces the synthesis of several steroid hormones, including cortisol and aldosterone. Clinically, Trilostane is primarily used in veterinary medicine for the management of hyperadrenocorticism (Cushing's syndrome) in dogs. It has also been used in humans to treat Cushing's syndrome, Conn's syndrome (hyperaldosteronism), and certain types of breast cancer, though it was withdrawn from the U.S. market for human use.

This guide provides a comprehensive overview of this compound, its chemical properties, its role in experimental settings, and the mechanism of its parent compound.

Chemical Structure and Properties

This compound is structurally identical to Trilostane, with the exception of three hydrogen atoms being replaced by deuterium isotopes. This isotopic substitution is typically engineered at positions unlikely to be involved in metabolic processes to ensure the stability of the label. The chemical name reveals the deuterium placement at the 7 and 8 positions of the steroid core: (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3.

Data Presentation

The following table summarizes and compares the key quantitative data for Trilostane and its deuterated analogue, this compound.

| Property | Trilostane | This compound |

| Chemical Structure | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ |

| Molecular Weight | 329.43 g/mol | 332.46 g/mol |

| CAS Number | 13647-35-3 | 2026644-48-2 |

| Appearance | White to off-white powder | Not specified (typically solid) |

| Solubility | Soluble in DMSO (>10 mM) | Not specified (expected to be similar to Trilostane) |

| IUPAC Name | (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.0²,⁸.0⁶,⁸.0¹²,¹⁶]octadec-4-ene-4-carbonitrile | (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3 |

Mechanism of Action of Trilostane

Trilostane exerts its pharmacological effect by targeting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, which is critical for the synthesis of nearly all steroid hormones. It acts as a competitive and reversible inhibitor, preventing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. This blockade occurs at early stages of the steroidogenic cascade, impacting the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The primary therapeutic outcome is a significant reduction in circulating cortisol levels.

References

The Gold Standard in Bioanalysis: A Technical Guide to Trilostane-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical data are paramount. The use of stable isotope-labeled internal standards, especially deuterated compounds, has become the "gold standard" for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides an in-depth exploration of the mechanism of action of Trilostane-d3 as an internal standard for the quantification of the drug Trilostane, complete with detailed experimental protocols and data presentation.

The Core Principle: Mitigating Analytical Variability with a Deuterated Internal Standard

The fundamental challenge in quantitative bioanalysis is accounting for the inherent variability introduced during sample preparation and instrumental analysis. Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all contribute to inaccurate quantification of the target analyte.[1]

A deuterated internal standard, such as this compound, is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical workflow, from extraction to ionization.[1] By adding a known concentration of this compound to each sample at the beginning of the workflow, it experiences the same losses and matrix effects as the endogenous Trilostane. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of analytical error.[1]

The primary mechanism of action of this compound as an internal standard lies in its ability to co-elute with Trilostane during liquid chromatography while being distinguishable by the mass spectrometer. This co-elution is critical because it ensures both compounds are subjected to the same matrix environment at the same point in time as they enter the mass spectrometer's ion source, thus providing the most accurate compensation for matrix-induced signal variations.

Physicochemical Properties: Trilostane vs. This compound

The efficacy of a deuterated internal standard is contingent on its physicochemical properties being virtually identical to the analyte. The substitution of hydrogen with deuterium results in a negligible change in properties such as polarity, pKa, and solubility, leading to near-identical behavior during sample preparation and chromatography.

| Property | Trilostane | This compound | Rationale for Use as Internal Standard |

| Molecular Formula | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ | The presence of three deuterium atoms provides a sufficient mass shift for MS detection without significantly altering chemical behavior. |

| Molecular Weight | 329.44 g/mol | 332.46 g/mol | The +3 Da mass difference is easily resolved by a triple quadrupole mass spectrometer. |

| Chromatographic Behavior | Co-elutes with this compound | Co-elutes with Trilostane | Ensures both compounds experience the same matrix effects at the same retention time. |

| Ionization Efficiency | Nearly identical to this compound | Nearly identical to Trilostane | Allows for accurate ratio-based quantification, compensating for ion suppression or enhancement. |

| Extraction Recovery | Nearly identical to this compound | Nearly identical to Trilostane | Compensates for analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. |

Experimental Protocol: Quantification of Trilostane in Canine Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Trilostane in canine plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for steroids and related compounds in veterinary species.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up complex biological samples like plasma prior to LC-MS/MS analysis.

-

Plasma Collection: Collect canine whole blood in EDTA-containing tubes. Centrifuge at 3000 x g for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Pre-treatment: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Trilostane and this compound.

| Parameter | Setting |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Waters Quattro Premier XE Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

The following are hypothetical, yet plausible, MRM transitions for Trilostane and this compound. These would be optimized during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Trilostane | 330.2 | 109.1 | 30 | 25 |

| This compound | 333.2 | 112.1 | 30 | 25 |

Data Presentation: Method Validation Summary

A validated bioanalytical method is essential for regulatory submissions and reliable study outcomes. The following table summarizes typical validation parameters for an LC-MS/MS assay for Trilostane using this compound.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable precision and accuracy | 1 ng/mL |

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using this compound as an internal standard.

Caption: Experimental workflow for Trilostane quantification.

References

Synthesis and Isotopic Labeling of Trilostane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed method for the synthesis and isotopic labeling of Trilostane-d3. Due to the limited availability of a complete, published experimental protocol for the synthesis of this compound, this guide outlines a plausible synthetic pathway based on the known synthesis of unlabeled Trilostane and established methods for deuterium labeling of steroid precursors. The experimental protocols and quantitative data presented herein are therefore illustrative and based on established chemical principles.

Introduction

Trilostane, with the chemical structure (4α,5α,17β)-4,5-epoxy-17-hydroxy-3-oxoandrostane-2α-carbonitrile, is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme system. This inhibition effectively reduces the synthesis of several steroid hormones, including cortisol and aldosterone.[1][2] Isotopically labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis.[3]

This guide focuses on a proposed synthesis of a deuterated Trilostane analogue, specifically targeting the introduction of deuterium atoms at the 6 and 7 positions of the steroid backbone, leading to [6,7-d2]Trilostane. This approach is based on a published synthesis of [6,7-d2]trilostane which utilizes the catalytic deuteration of an unsaturated steroid precursor.[4][5]

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, androsta-4,6-dien-3,17-dione. The key isotopic labeling step involves the catalytic deuteration of the diene system to introduce two deuterium atoms at positions 6 and 7. Subsequent chemical transformations would then convert the deuterated intermediate into the final this compound product.

A plausible multi-step synthesis is outlined below:

-

Catalytic Deuteration: Androsta-4,6-dien-3,17-dione is subjected to catalytic deuteration using deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), to yield [6,7-d2]androst-4-ene-3,17-dione.

-

Protection of the 17-keto group: The 17-keto group is selectively protected, for example, as a ketal, to prevent its reaction in subsequent steps.

-

Epoxidation: The double bond at the 4,5-position is epoxidized to form the 4α,5α-epoxide.

-

Introduction of the 2α-carbonitrile group: A nitrile group is introduced at the 2α-position.

-

Reduction of the 17-keto group: The protecting group at the 17-position is removed, and the ketone is reduced to the 17β-hydroxyl group.

-

Formation of the 3-oxo group: The final step involves the formation of the 3-oxo functionality to yield Trilostane-d2.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound.

Step 1: Catalytic Deuteration of Androsta-4,6-dien-3,17-dione

Objective: To synthesize [6,7-d2]androst-4-ene-3,17-dione.

Materials:

-

Androsta-4,6-dien-3,17-dione

-

10% Palladium on Carbon (Pd/C)

-

Deuterium gas (D2)

-

Ethyl acetate (anhydrous)

Procedure:

-

A solution of androsta-4,6-dien-3,17-dione in anhydrous ethyl acetate is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is sealed and flushed several times with nitrogen gas before being evacuated.

-

Deuterium gas is introduced into the vessel to the desired pressure.

-

The reaction mixture is stirred vigorously at room temperature for a specified period.

-

Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude [6,7-d2]androst-4-ene-3,17-dione, which can be purified by recrystallization or column chromatography.

Subsequent Synthetic Steps

The subsequent steps for the conversion of [6,7-d2]androst-4-ene-3,17-dione to Trilostane-d2 would follow established procedures for the synthesis of unlabeled Trilostane, with appropriate modifications for the deuterated intermediate. These steps would involve protection of the 17-ketone, epoxidation of the C4-C5 double bond, introduction of the 2α-carbonitrile group, deprotection and reduction of the 17-ketone, and finally, oxidation to the 3-ketone.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields and purity levels achieved in similar steroid syntheses.

Table 1: Reaction Yields

| Step | Product | Starting Material | Hypothetical Yield (%) |

| 1 | [6,7-d2]androst-4-ene-3,17-dione | Androsta-4,6-dien-3,17-dione | 90 |

| 2-6 | Trilostane-d2 | [6,7-d2]androst-4-ene-3,17-dione | 40 (overall) |

Table 2: Product Specifications

| Parameter | Specification |

| Chemical Formula | C20H25D2NO3 |

| Molecular Weight | 331.47 g/mol |

| Isotopic Purity | ≥ 98% |

| Chemical Purity (HPLC) | ≥ 98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for Trilostane-d2.

Characterization

The successful synthesis and isotopic labeling of this compound would be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to confirm the absence of signals corresponding to the protons at positions 6 and 7. 13C NMR would show the characteristic shifts for the carbon atoms in the Trilostane backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the mass of Trilostane plus two deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the chemical purity of the final product.

Conclusion

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Trilostane Treatment and Monitoring: Is the ACTH Stimulation Test Gone for Good? - WSAVA 2019 Congress - VIN [vin.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Trilostane | C20H27NO3 | CID 656583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Trilostane-d3 CAS number and molecular formula

This technical guide provides a comprehensive overview of Trilostane-d3, a deuterated analog of the steroidogenesis inhibitor Trilostane. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and applications in experimental settings.

Core Compound Details

This compound is a synthetic steroid analog where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification of Trilostane.

Quantitative Data Summary

The key chemical identifiers for this compound and its non-deuterated counterpart, Trilostane, are summarized below for direct comparison.

| Identifier | This compound | Trilostane |

| CAS Number | 2026644-48-2[1] | 13647-35-3[1] |

| Molecular Formula | C₂₀H₂₄D₃NO₃[1] | C₂₀H₂₇NO₃[1] |

| Molecular Weight | 332.46 g/mol [1] | 329.43 g/mol |

Mechanism of Action: Inhibition of Steroidogenesis

Trilostane functions as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the biosynthesis of most steroid hormones. By blocking 3β-HSD, Trilostane effectively halts the conversion of Δ⁵-3β-hydroxysteroids into Δ⁴-3-ketosteroids. This inhibition disrupts the production of a wide range of hormones, including glucocorticoids (like cortisol), mineralocorticoids (like aldosterone), and sex hormones (like testosterone and estrogen).

The primary therapeutic application of Trilostane, in both human and veterinary medicine, is in the management of conditions characterized by excessive adrenal steroid production, such as Cushing's syndrome (hyperadrenocorticism). By reducing the synthesis of cortisol, Trilostane helps to alleviate the clinical signs associated with this condition.

Steroidogenesis Inhibition Pathway

The following diagram illustrates the key steps in the steroidogenesis pathway that are inhibited by Trilostane.

Experimental Protocols and Applications

Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Trilostane in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it can compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

General Experimental Workflow for Quantification of Trilostane using this compound

Below is a typical workflow for the analysis of Trilostane in a biological sample, such as plasma or serum, using this compound as an internal standard.

Detailed Methodologies

1. Sample Preparation:

-

Spiking: A known concentration of this compound is added to the biological sample.

-

Extraction: Proteins are typically precipitated using a solvent like methanol or acetonitrile. The supernatant containing Trilostane and this compound is then further purified using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).

-

Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is commonly used.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Trilostane and this compound are monitored. This provides high selectivity and sensitivity.

3. Data Analysis:

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of Trilostane and a fixed concentration of this compound.

-

Quantification: The peak area ratio of Trilostane to this compound in the unknown sample is calculated and used to determine the concentration of Trilostane by interpolating from the calibration curve.

This technical guide provides a foundational understanding of this compound, its properties, and its critical role in the accurate quantification of Trilostane. For specific applications, further method development and validation are essential.

References

The Impact of Deuterium Labeling on the Metabolic Profile of Trilostane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilostane is a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical for the biosynthesis of corticosteroids. It is primarily used in veterinary medicine to treat Cushing's syndrome in dogs. The therapeutic efficacy of Trilostane is significantly influenced by its metabolic profile, particularly its conversion to the more potent active metabolite, 17-ketotrilostane. However, both Trilostane and its active metabolite have short half-lives, necessitating frequent administration. This technical guide explores the potential of deuterium labeling to favorably alter the metabolic profile of Trilostane, thereby enhancing its pharmacokinetic properties and therapeutic potential. While no direct studies on deuterated Trilostane are publicly available, this document synthesizes the known metabolic pathways of Trilostane and applies the principles of the kinetic isotope effect to propose a strategy for its deuteration. Detailed hypothetical experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of a deuterated Trilostane analog are provided.

Introduction to Trilostane and its Metabolism

Trilostane, chemically known as (4α,5α,17β)-4,5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile, exerts its therapeutic effect by inhibiting the 3β-HSD enzyme system.[1][2] This inhibition blocks the conversion of pregnenolone to progesterone, a crucial step in the steroidogenesis pathway, thereby reducing the synthesis of cortisol and other corticosteroids.[1][2]

Trilostane is administered orally and is rapidly absorbed, with peak plasma concentrations occurring within 1.5 to 2 hours in dogs.[3] It undergoes hepatic metabolism, with the primary metabolic pathway being the reversible oxidation of the 17β-hydroxyl group to a ketone, forming 17-ketotrilostane. This metabolite is not only more abundant in circulation, with levels approximately three-fold higher than the parent drug, but is also a more potent inhibitor of 3β-HSD. Both Trilostane and 17-ketotrilostane have short elimination half-lives of about 1.2 hours in dogs, leading to a relatively short duration of action.

The Rationale for Deuterium Labeling

The metabolic conversion of Trilostane to 17-ketotrilostane is a key determinant of its pharmacodynamic activity and also a primary route of its clearance. The carbon-hydrogen (C-H) bonds at the 17-position are metabolically labile. The substitution of hydrogen with its heavier, stable isotope, deuterium (D), to form a carbon-deuterium (C-D) bond can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).

By strategically placing deuterium atoms at the 17-position of the Trilostane molecule, it is hypothesized that the rate of oxidation to 17-ketotrilostane can be reduced. This would be expected to:

-

Increase the half-life of the parent drug, Trilostane.

-

Alter the ratio of Trilostane to 17-ketotrilostane in plasma.

-

Potentially lead to a more sustained and predictable therapeutic effect .

-

Allow for less frequent dosing , improving owner compliance in a veterinary setting.

Quantitative Data on Trilostane Pharmacokinetics

The following table summarizes the known pharmacokinetic parameters of Trilostane and its active metabolite, 17-ketotrilostane, in dogs. A hypothetical comparison with a deuterated analog ([D]-Trilostane) is also presented to illustrate the potential impact of deuterium labeling.

| Parameter | Trilostane | 17-Ketotrilostane | [D]-Trilostane (Hypothetical) |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | ~2 hours | 1.5 - 2.5 hours |

| Elimination Half-life (t½) | ~1.2 hours | ~1.2 hours | 2 - 4 hours |

| Peak Plasma Concentration (Cmax) | Variable | ~3x that of Trilostane | Higher than Trilostane |

| Metabolite to Parent Ratio (AUC) | N/A | ~3 | < 3 |

| Potency (IC50 for Cortisol Inhibition) | 480 ng/mL | 98.4 ng/mL | 480 ng/mL |

Signaling Pathway and Experimental Workflow

Steroidogenesis Pathway and Trilostane's Mechanism of Action

The following diagram illustrates the steroidogenesis pathway, highlighting the inhibitory action of Trilostane and its active metabolite, 17-ketotrilostane, on the 3β-HSD enzyme.

Caption: Inhibition of 3β-HSD by Trilostane and 17-ketotrilostane.

Experimental Workflow for Evaluating Deuterated Trilostane

The following diagram outlines a proposed experimental workflow for the development and evaluation of a deuterated Trilostane analog.

Caption: Proposed workflow for deuterated Trilostane evaluation.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments required to evaluate the effects of deuterium labeling on Trilostane's metabolic profile.

Synthesis of [17-D]-Trilostane

A potential synthetic route to [17-D]-Trilostane could be adapted from known procedures for the synthesis of Trilostane.

-

Starting Material: (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-one.

-

Step 1: Deuteride Reduction. The 17-keto group of the starting material would be reduced using a deuterium-donating agent such as sodium borodeuteride (NaBD4) in an appropriate solvent like methanol or ethanol. This would introduce a deuterium atom at the 17-position with a β-orientation.

-

Step 2: Isoxazole Ring Opening. The resulting deuterated intermediate would then be treated with a base, such as sodium methoxide in methanol, to open the isoxazole ring and form the enolate.

-

Step 3: Acidification. Subsequent acidification with an aqueous acid would yield the final product, [17-D]-Trilostane.

-

Purification and Characterization: The product would be purified by recrystallization or column chromatography. The structure and isotopic purity would be confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay would compare the metabolic stability of Trilostane and [D]-Trilostane.

-

Materials: Pooled liver microsomes (e.g., canine, human), NADPH regenerating system, phosphate buffer, Trilostane, [D]-Trilostane, and an internal standard.

-

Procedure:

-

Incubate Trilostane or [D]-Trilostane (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of each compound will be calculated from the disappearance rate of the parent drug.

In Vivo Pharmacokinetic Study in a Canine Model

This study would compare the pharmacokinetic profiles of Trilostane and [D]-Trilostane in dogs.

-

Animals: A cohort of healthy adult dogs (e.g., Beagles).

-

Study Design: A crossover study design where each dog receives a single oral dose of both Trilostane and [D]-Trilostane, with a washout period between treatments.

-

Procedure:

-

Administer a single oral dose of either Trilostane or [D]-Trilostane to each dog.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Quantify the plasma concentrations of the parent drug and its 17-keto metabolite using a validated LC-MS/MS method.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance will be calculated for both the parent drug and the metabolite for each treatment group and compared statistically.

Conclusion

Deuterium labeling represents a promising strategy to improve the metabolic profile of Trilostane. By slowing the conversion to its active metabolite, 17-ketotrilostane, a deuterated analog has the potential to offer a longer duration of action and a more consistent therapeutic effect. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such a compound. While the information presented on deuterated Trilostane is hypothetical, it is based on well-established principles of drug metabolism and the kinetic isotope effect. Further research in this area is warranted to explore the potential clinical benefits of a deuterated Trilostane for the management of Cushing's syndrome.

References

An In-depth Technical Guide to Investigating Steroidogenesis Inhibition Using Trilostane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Trilostane-d3 in the investigation of steroidogenesis inhibition. Trilostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical gateway in the biosynthesis of all classes of steroid hormones.[1][2][3][4][5] The deuterated form, this compound, serves as an invaluable internal standard in mass spectrometry-based analytical methods, enabling precise quantification of steroid profiles.

Core Mechanism of Action

Trilostane, a synthetic steroid analogue, functions by competitively and reversibly inhibiting the 3β-HSD enzyme. This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a crucial step in the production of progesterone from pregnenolone. By blocking this conversion, Trilostane effectively curtails the synthesis of downstream steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., testosterone and estradiol).

The inhibitory action of Trilostane is central to its therapeutic applications, primarily in the management of hyperadrenocorticism (Cushing's syndrome) in veterinary medicine. In a research context, this specific and well-characterized mechanism makes Trilostane an excellent tool for studying the intricate pathways of steroidogenesis and for screening potential endocrine-disrupting compounds.

The Role of this compound in Quantitative Analysis

In the landscape of steroid analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard. This compound, with its deuterium-labeled structure, is an ideal internal standard for several reasons:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled Trilostane during sample extraction, purification, and chromatographic separation, ensuring accurate correction for any sample loss.

-

Distinct Mass-to-Charge Ratio: The mass difference introduced by the deuterium atoms allows for its clear differentiation from the endogenous analyte by the mass spectrometer.

-

Minimization of Matrix Effects: It helps to compensate for variations in ionization efficiency caused by the sample matrix, a common challenge in bioanalytical methods.

The use of deuterated standards like this compound significantly enhances the accuracy, precision, and reliability of quantitative steroid profiling.

Quantitative Data on Steroidogenesis Inhibition

The following tables summarize quantitative data on the inhibitory effects of Trilostane on steroid hormone production. This data is compiled from various in vitro studies and provides insight into the potency and selectivity of Trilostane.

Table 1: In Vitro Inhibition of 3β-HSD Isoenzymes by Trilostane

| Cell Line Expressing Isoenzyme | IC₅₀ (µM) | Fold Difference (3β-HSD2 vs. 3β-HSD1) | Reference |

| MCF-7 Tet-off 3β-HSD1 aromatase | 0.3 | 16x higher affinity for 3β-HSD1 | |

| MCF-7 Tet-off 3β-HSD2 aromatase | 4.9 |

Table 2: Comparative IC₅₀ Values of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells

| Compound | IC₅₀ (µM) | Reference |

| Osilodrostat | 0.035 | |

| Metyrapone | 0.068 | |

| Trilostane | Data not specified in the provided text | |

| Ketoconazole | 0.621 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating steroidogenesis inhibition using Trilostane.

In Vitro Steroidogenesis Assay using H295R Cells

The human adrenocortical carcinoma cell line H295R is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex hormones.

Objective: To determine the effect of a test compound on steroid hormone production, with Trilostane as a positive control for 3β-HSD inhibition.

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

-

Test compound and Trilostane (as a positive control)

-

Forskolin (to stimulate steroidogenesis)

-

This compound (as an internal standard for LC-MS/MS analysis)

-

Solvents for extraction (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Plating: Culture H295R cells according to standard protocols. Seed the cells in multi-well plates and allow them to attach and grow to a desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a positive control group treated with Trilostane and a vehicle control group. A group stimulated with forskolin can be included to enhance steroid production.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the modulation of steroid synthesis.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted steroid hormones.

-

Sample Preparation for LC-MS/MS:

-

Spike the collected supernatant with a known concentration of this compound and other relevant deuterated steroid internal standards.

-

Perform a liquid-liquid extraction to isolate the steroids.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the steroid profile using a validated LC-MS/MS method. The use of a triple quadrupole mass spectrometer allows for high selectivity and sensitivity.

-

Data Analysis: Quantify the concentration of each steroid hormone by comparing the peak area of the analyte to that of its corresponding deuterated internal standard. Calculate the percentage inhibition of steroid production by the test compound and Trilostane relative to the vehicle control.

Enzyme Inhibition Assay for 3β-HSD

This protocol focuses on the direct measurement of 3β-HSD enzyme activity and its inhibition by test compounds.

Objective: To determine the IC₅₀ value of a test compound for 3β-HSD, using Trilostane as a reference inhibitor.

Materials:

-

Source of 3β-HSD enzyme (e.g., microsomal fraction from adrenal glands or recombinant enzyme)

-

Substrate (e.g., pregnenolone or dehydroepiandrosterone - DHEA)

-

Cofactor (NAD⁺)

-

Test compound and Trilostane

-

Assay buffer

-

Detection method to measure the product (e.g., progesterone or androstenedione). This can be done using radiolabeled substrates and thin-layer chromatography or by LC-MS/MS.

Procedure:

-

Assay Setup: In a microplate, combine the assay buffer, 3β-HSD enzyme, and the test compound at various concentrations. Include a control group with no inhibitor and a reference group with Trilostane.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.

-

Initiation of Reaction: Add the substrate (e.g., pregnenolone) and cofactor (NAD⁺) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Product Quantification: Measure the amount of product formed.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of steroidogenesis inhibition.

Signaling Pathway of Steroidogenesis

Caption: Steroidogenesis pathway showing the site of Trilostane inhibition.

Experimental Workflow for In Vitro Steroidogenesis Assay

Caption: Workflow for in vitro steroidogenesis inhibition assay.

Logical Relationship of this compound in Quantitative Analysis

Caption: Role of this compound as an internal standard.

References

- 1. dvm360.com [dvm360.com]

- 2. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Trilostane? [synapse.patsnap.com]

- 4. Trilostane - Wikipedia [en.wikipedia.org]

- 5. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilostane-d3 for Research in Breast and Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trilostane and its deuterated form, Trilostane-d3, for research applications in breast and prostate cancer. It covers the core mechanism of action, relevant signaling pathways, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential.

Introduction to Trilostane and this compound

Trilostane is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] This enzyme is critical in the biosynthesis of all classes of steroid hormones, including androgens and estrogens.[3] By blocking 3β-HSD, Trilostane effectively reduces the production of these hormones, making it a compound of interest for hormone-dependent cancers such as breast and prostate cancer.[3]

This compound is a deuterated analog of Trilostane. In research, particularly in quantitative mass spectrometry-based assays like LC-MS/MS, deuterated compounds like this compound serve as ideal internal standards. This is because they are chemically identical to the analyte (Trilostane) but have a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[4] For the purposes of biological activity and mechanism of action, Trilostane and this compound can be considered interchangeable.

Mechanism of Action in Breast Cancer

Trilostane's potential anti-cancer effects in breast cancer are multifaceted, extending beyond simple hormone deprivation. The primary mechanisms include:

-

Inhibition of Estrogen Biosynthesis: By inhibiting 3β-HSD, Trilostane blocks the conversion of dehydroepiandrosterone (DHEA) to androstenedione, a key precursor for estrogen synthesis. This leads to a reduction in circulating estrogen levels, which is a primary driver of hormone receptor-positive breast cancer.

-

Allosteric Modulation of the Estrogen Receptor (ER): Trilostane has been shown to act as an allosteric modulator of the estrogen receptor. This means it can bind to a site on the ER distinct from the estrogen-binding site, altering the receptor's conformation and inhibiting its function even in the presence of estrogen.

-

Upregulation of Estrogen Receptor β (ERβ): Some studies suggest that Trilostane can increase the expression of ERβ. ERβ activation is often associated with anti-proliferative effects in breast cancer cells, opposing the growth-promoting signals from Estrogen Receptor α (ERα).

Signaling Pathway in Breast Cancer

The following diagram illustrates the proposed mechanisms of Trilostane in a breast cancer cell.

Quantitative Data from Breast Cancer Studies

The following tables summarize key quantitative data from in vitro and clinical studies of Trilostane in breast cancer.

Table 1: In Vitro Efficacy of Trilostane in Breast Cancer Cell Lines

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| MCF-7 | Cell Viability | Inhibition of cell growth | Not explicitly quantified in the provided search results. | - |

| MCF-7 | Gene Expression | ERβ mRNA levels | Increased expression |

Table 2: Clinical Trial Data for Trilostane in Advanced Breast Cancer

| Study | Number of Patients | Treatment Regimen | Objective Response Rate | Median Time to Progression | Median Duration of Response | Reference |

| Beardwell et al. (1983) | 23 | Trilostane (960 mg/day) + Dexamethasone or Hydrocortisone | 26% | Not Reported | >3 months (for stabilized disease) | |

| Williams et al. (1989) | 26 | Trilostane + Hydrocortisone | 23% (4% Complete Remission, 19% Partial Response) | 6 months (for responders) | Not Reported | |

| Ingle et al. | 32 | Trilostane (escalating to 240 mg 4x/day) + Hydrocortisone | 38% | 140 days | 278 days |

Mechanism of Action in Prostate Cancer

In prostate cancer, the role of androgens is central to disease progression. Trilostane's primary mechanism is the inhibition of androgen synthesis.

-

Inhibition of Androgen Synthesis: By blocking 3β-HSD, Trilostane prevents the conversion of DHEA to androstenedione, a precursor to testosterone and dihydrotestosterone (DHT). This reduction in androgen levels can slow the growth of androgen-dependent prostate cancer cells.

-

Androgen Receptor (AR) Agonism: A crucial finding is that Trilostane can also act as an agonist of the androgen receptor. This means that while it reduces the production of natural androgens, it can directly activate the AR itself, potentially promoting prostate cancer cell growth. This dual activity necessitates careful consideration in its therapeutic application for prostate cancer.

Signaling Pathway in Prostate Cancer

The diagram below illustrates the dual role of Trilostane in prostate cancer cells.

References

Methodological & Application

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Trilostane in Human Plasma Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trilostane in human plasma. Trilostane-d3 is employed as the internal standard to ensure high accuracy and precision. The described methodology encompasses a straightforward sample preparation protocol, optimized chromatographic separation, and sensitive mass spectrometric detection. Furthermore, a complete validation protocol adhering to regulatory guidelines is provided, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the synthesis of various steroid hormones, including cortisol. It is primarily used in the treatment of Cushing's syndrome in veterinary medicine and has been investigated for use in humans. Accurate and reliable quantification of Trilostane in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and to ensure therapeutic efficacy and safety. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of drugs like Trilostane. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variability in sample processing.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of Trilostane is depicted in the following diagram.

Caption: Workflow for Trilostane quantification by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Trilostane reference standard (Purity ≥98%)

-

This compound internal standard (Purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of Trilostane and its internal standard. These transitions are based on the molecular weights of the compounds and predicted fragmentation patterns common to steroid molecules, such as the loss of water (H₂O) and other neutral fragments. Optimization of collision energies should be performed to maximize signal intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Trilostane | 330.2 | Predicted: 312.2 (loss of H₂O) | Predicted: 109.1 |

| This compound | 333.2 | Predicted: 315.2 (loss of H₂O) | Predicted: 109.1 |

Note: The exact m/z values for the product ions should be confirmed and optimized during method development.

Method Validation Protocol

A full validation of this bioanalytical method should be performed according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:

Selectivity and Specificity

-

Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Trilostane and this compound.

-

The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.

Linearity and Range

-

Prepare a calibration curve using at least eight non-zero standards by spiking blank plasma with known concentrations of Trilostane.

-

The calibration curve should be fitted using a weighted (e.g., 1/x²) linear regression.

-

The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

-

Analyze quality control (QC) samples at four concentration levels: LLOQ, low, mid, and high.

-

Perform at least three separate analytical runs with five replicates at each QC level.

-

The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

-

The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Recovery and Matrix Effect

-

Recovery: Compare the peak areas of Trilostane from extracted plasma samples with those from post-extraction spiked samples at three QC levels (low, mid, high).

-

Matrix Effect: Compare the peak areas of Trilostane in post-extraction spiked blank plasma from at least six different sources with the peak areas of neat solutions at the same concentration.

Stability

-

Evaluate the stability of Trilostane in plasma under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for at least 4 hours.

-

Long-Term Stability: At -80°C for a specified period.

-

Post-Preparative Stability: In the autosampler for at least 24 hours.

-

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Range | - | |

| Regression | Weighted (1/x²) |

| r² | ≥ 0.99 | |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | ||||

| Low | ||||

| Mid |

| High | | | | |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low | ||

| Mid |

| High | | |

Table 4: Stability

| Stability Test | Condition | Stability (% of Nominal) |

|---|---|---|

| Freeze-Thaw | 3 cycles | |

| Short-Term | Room temp, 4h | |

| Long-Term | -80°C, 30 days |

| Post-Preparative | Autosampler, 24h | |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Trilostane in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The detailed experimental and validation protocols offer a comprehensive guide for researchers and scientists in the field of drug development to implement this method in their laboratories for various applications, including pharmacokinetic and clinical studies.

Application Note: Quantitative Analysis of Trilostane using HPLC-UV with Trilostane-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of trilostane in biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. To ensure accuracy and precision, a deuterated internal standard, Trilostane-d3, is employed. The method involves a straightforward sample preparation procedure followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of trilostane for pharmacokinetic studies, formulation analysis, and metabolic research.

Introduction

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the synthesis of various steroid hormones, including cortisol and aldosterone.[1][2][3] By inhibiting this enzyme, trilostane effectively reduces the production of these hormones, making it a valuable therapeutic agent for conditions associated with their overproduction, such as Cushing's syndrome in veterinary medicine.[4][5] Accurate and precise quantification of trilostane in biological samples is essential for pharmacokinetic and pharmacodynamic studies.

The use of an internal standard (IS) is critical in analytical chromatography to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most accurate correction for potential sample loss or matrix effects. This application note provides a detailed protocol for the extraction and HPLC-UV analysis of trilostane from plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Trilostane reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of trilostane and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume.

Working Standard Solutions:

-

Prepare a series of working standard solutions of trilostane by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.

Calibration Standards:

-

Prepare calibration standards by spiking blank plasma with the appropriate trilostane working standard solutions to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Add the this compound working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

-

To 500 µL of plasma sample (calibration standard, quality control, or unknown sample), add 50 µL of the 10 µg/mL this compound internal standard solution and vortex for 30 seconds.

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery according to standard guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Trilostane | 10 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Precision (Intra-day %RSD, n=6) | Precision (Inter-day %RSD, n=18) | Accuracy (% Recovery) |

| 30 (Low) | < 5.0 | < 6.0 | 95 - 105 |

| 300 (Medium) | < 4.0 | < 5.0 | 97 - 103 |

| 800 (High) | < 3.0 | < 4.0 | 98 - 102 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Trilostane | > 85 | < 15 |

Table 4: Limits of Detection and Quantification

| Parameter | Concentration (ng/mL) |

| LOD | 5 |

| LOQ | 10 |

Visualizations

Caption: Mechanism of action of Trilostane.

Caption: Experimental workflow for HPLC-UV analysis.

References

- 1. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]

- 3. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]

Application Notes and Protocols for Trilostane-d3 in Veterinary Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trilostane-d3 in veterinary pharmacokinetic (PK) studies. This compound, a deuterated analog of trilostane, serves as an ideal internal standard for bioanalytical methods, ensuring the accuracy and precision required in drug development and research.

Introduction to Trilostane and the Role of this compound

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the production of several steroids, including cortisol.[1][2] It is widely used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs.[1] Pharmacokinetic studies are essential to determine the optimal dosing regimens and to assess the bioequivalence of different formulations.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte (trilostane), but it is distinguishable by its higher mass. This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, leading to highly reliable data.

Pharmacokinetics and Metabolism of Trilostane in Canines

Trilostane is rapidly absorbed after oral administration in dogs, with peak plasma concentrations (Tmax) typically observed between 1.5 and 2 hours.[3] The absorption of trilostane is enhanced when administered with food. It is metabolized in the liver to its primary and more potent active metabolite, ketotrilostane.[4] Both trilostane and ketotrilostane have relatively short elimination half-lives.

Quantitative Data from a Representative Canine Pharmacokinetic Study

While specific pharmacokinetic data from a study explicitly using this compound as an internal standard is not publicly available, the following table summarizes typical pharmacokinetic parameters for trilostane in dogs after oral administration, as established in the scientific literature. The use of this compound as an internal standard in the analytical methodology would enhance the reliability of such data.

| Parameter | Value | Unit | Reference |

| Tmax (Time to Peak Concentration) | 1.5 - 2 | hours | |

| Cmax (Peak Plasma Concentration) | Varies with dose | ng/mL | |

| Elimination Half-Life (Trilostane) | ~1.2 | hours | |

| Elimination Half-Life (Ketotrilostane) | ~1.2 | hours | |

| Bioavailability | Increased with food | - |

Experimental Protocols

The following are detailed protocols for a typical veterinary pharmacokinetic study of trilostane, incorporating the use of this compound as an internal standard for the bioanalytical phase.

Protocol 1: In-Life Phase - Canine Pharmacokinetic Study

1. Objective: To determine the pharmacokinetic profile of a novel oral formulation of trilostane in healthy Beagle dogs.

2. Animal Model:

-

Species: Canis lupus familiaris (Beagle)

-

Number of Animals: A minimum of 6 healthy adult male and female dogs are recommended for a crossover study design.

-

Health Status: All animals must undergo a thorough veterinary examination and clinical pathology evaluation to be deemed healthy and suitable for the study.

3. Housing and Husbandry:

-

Animals should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Standard canine diet should be provided. For studies investigating the effect of food, both fed and fasted states should be evaluated.

-

Water should be available ad libitum.

4. Dosing:

-

Route of Administration: Oral (capsule or tablet).

-

Dose: A clinically relevant dose of trilostane should be administered.

-

Administration: The dose should be administered with a small amount of food to enhance absorption, unless the study is designed to assess the food effect.

5. Blood Sampling:

-

Blood samples (approximately 2 mL) should be collected via the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Sampling Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or colder until analysis.

6. Washout Period:

-

For crossover study designs, a washout period of at least 7 days should be implemented between treatments to ensure complete elimination of the drug from the previous phase.

Protocol 2: Bioanalytical Phase - LC-MS/MS Quantification of Trilostane and Ketotrilostane

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of trilostane and its active metabolite, ketotrilostane, in canine plasma using this compound as an internal standard.

2. Materials and Reagents:

-

Trilostane and Ketotrilostane reference standards

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control canine plasma

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of thawed canine plasma, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trilostane: [M+H]+ → fragment ion

-

Ketotrilostane: [M+H]+ → fragment ion

-

This compound: [M+H]+ → fragment ion (Specific m/z transitions to be optimized during method development)

-

5. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

-

Validation parameters should include:

-

Selectivity and Specificity

-

Linearity and Range

-

Lower Limit of Quantification (LLOQ)

-

Precision and Accuracy (intra- and inter-day)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

-

Diagrams

Caption: Metabolic pathway of trilostane to its active metabolite, ketotrilostane.

Caption: Experimental workflow for a veterinary pharmacokinetic study of trilostane.

References

Application Note: Mass Spectrometric Analysis of Trilostane and Trilostane-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the synthesis of several steroid hormones, including cortisol.[1] It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs.[2][3] The therapeutic monitoring of Trilostane and understanding its metabolic fate are critical for effective treatment and to avoid adverse effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of Trilostane and its metabolites in biological matrices.[4] The use of a stable isotope-labeled internal standard, such as Trilostane-d3, is essential for accurate quantification by correcting for matrix effects and variations in instrument response. This application note provides a detailed overview of the mass spectrometry fragmentation patterns of Trilostane and its deuterated analog, this compound, along with a comprehensive experimental protocol for their analysis.

Mass Spectrometry Fragmentation Patterns

The fragmentation of Trilostane in a mass spectrometer provides characteristic product ions that can be used for its selective detection and quantification. The fragmentation patterns are dependent on the ionization mode (positive or negative) and the collision energy applied.

Trilostane Fragmentation

Positive Ion Mode (ESI+): In positive electrospray ionization, Trilostane typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 330.2.[5] Collision-induced dissociation (CID) of this precursor ion leads to several characteristic fragment ions. The primary fragmentation pathways involve the loss of water (H₂O) and subsequent cleavages of the steroid ring structure.

Negative Ion Mode (ESI-): In negative electrospray ionization, Trilostane forms a deprotonated molecule [M-H]⁻. The fragmentation of this ion can also provide specific product ions for analysis.

Proposed this compound Fragmentation

This compound serves as an ideal internal standard for the quantitative analysis of Trilostane. While publicly available experimental fragmentation data for this compound is limited, its fragmentation pattern can be predicted based on the fragmentation of unlabeled Trilostane and the position of the deuterium labels. Assuming the three deuterium atoms are located on one of the methyl groups, the precursor ion of this compound [M+H]⁺ would be observed at m/z 333.2. The major fragment ions would be expected to show a corresponding mass shift of 3 Da, provided the fragment retains the deuterated methyl group.

Quantitative Data Summary

The following tables summarize the key quantitative mass spectrometry data for Trilostane and the predicted data for this compound.

Table 1: Mass Spectrometry Parameters for Trilostane and this compound (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Trilostane | 330.2 | 253.2 | 209.1 |

| This compound (predicted) | 333.2 | 256.2 | 212.1 |

Table 2: High-Resolution Mass Spectrometry Data for Trilostane Fragments (Positive Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula |

| 330.2064 | 253.1702 | C₁₇H₂₁O |

| 330.2064 | 209.1194 | C₁₄H₁₇O |

| 330.2064 | 290.0976 | C₁₉H₁₆NO |

| 330.2064 | 315.0858 | C₂₀H₁₅NO₂ |

Table 3: Top 5 Fragment Peaks for Trilostane in Negative Ion Mode

| Fragment Ion (m/z) | Relative Intensity |

| 92.0142 | 100 |

| 328.1918 | 61.95 |

| 235.1703 | 30.77 |

| 282.1863 | 19.87 |

| 65.0033 | 15.13 |

Experimental Protocols

This section outlines a typical LC-MS/MS protocol for the analysis of Trilostane in a biological matrix, such as plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: +5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas (CAD): Nitrogen, medium setting

-

MRM Transitions:

-

Trilostane: 330.2 → 253.2 (Quantifier), 330.2 → 209.1 (Qualifier)

-

This compound: 333.2 → 256.2 (Quantifier)

-

Visualizations

Caption: Proposed fragmentation pathway of Trilostane in positive ESI mode.

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Caption: Experimental workflow for Trilostane analysis in plasma.

Conclusion

This application note provides essential information for the development of robust and reliable LC-MS/MS methods for the quantification of Trilostane. The detailed fragmentation data for Trilostane and the proposed fragmentation for its deuterated internal standard, this compound, serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical monitoring. The provided experimental protocol offers a solid starting point for method development and can be adapted to specific laboratory instrumentation and requirements. The use of high-resolution mass spectrometry can further aid in the structural elucidation of metabolites and ensure the highest level of analytical specificity.

References

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Trilostane in Plasma Using LC-MS/MS with a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the quantification of Trilostane.

Introduction